molecular formula C27H28N5O4+ B15160552 N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide

N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide

Cat. No.: B15160552
M. Wt: 486.5 g/mol
InChI Key: MSLNHBDYPJWXAD-UHFFFAOYSA-O
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Description

N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide is a pyrimidinyl-acetamide derivative characterized by:

  • Core structure: A tetrahydropyrimidine ring with amino, ethyl, and 1-naphthyl substituents.
  • Acetamide side chain: A 4-amino-2,3,5-trimethylphenoxy group linked via an acetamide bridge.

Properties

Molecular Formula

C27H28N5O4+

Molecular Weight

486.5 g/mol

IUPAC Name

N-(4-amino-1-ethyl-3-naphthalen-1-yl-2,6-dioxopyrimidin-3-ium-5-ylidene)-2-(4-amino-2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C27H27N5O4/c1-5-31-26(34)24(30-22(33)14-36-21-13-15(2)23(28)17(4)16(21)3)25(29)32(27(31)35)20-12-8-10-18-9-6-7-11-19(18)20/h6-13,29H,5,14,28H2,1-4H3/p+1

InChI Key

MSLNHBDYPJWXAD-UHFFFAOYSA-O

Canonical SMILES

CCN1C(=O)C(=NC(=O)COC2=C(C(=C(C(=C2)C)N)C)C)C(=[N+](C1=O)C3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with derivatives sharing structural or functional similarities, focusing on substitutions, pharmacological implications, and synthesis.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Pharmacological Implications References
Target Compound Tetrahydropyrimidine 1-Naphthyl, ethyl, 4-amino-2,3,5-trimethylphenoxy Enhanced lipophilicity, metabolic stability
2-Fluorobenzyl Derivative (28) Tetrahydropyrimidine 2-Fluorobenzyl, 4-acetylaminophenyl Potential CNS activity; fluorinated for binding
VU0010010 (30) Thieno[2,3-b]pyridine 4-Chlorobenzyl, methyl groups on thiophene Possible kinase inhibition
LY2033298 (33) Thieno[2,3-b]pyridine Chloro, methoxy, cyclopropylamide Muscarinic receptor modulation
676148-84-8 (Propylamino variant) Tetrahydropyrimidine 2,3-Dimethylphenyl, propylamino Altered pharmacokinetics due to propyl chain
Hydroxy-substituted Acetamide (409108-82-3) Tetrahydropyrimidine 2-Hydroxyacetamide, methyl Reduced lipophilicity; potential solubility gains

Key Findings from Comparative Analysis

Structural Modifications and Activity
  • Naphthyl vs. Benzyl Groups : The 1-naphthyl group in the target compound confers higher lipophilicity compared to benzyl or fluorobenzyl analogs (e.g., Compound 28), which may enhance blood-brain barrier penetration .
  • Amino Substituents: The 4-amino-2,3,5-trimethylphenoxy side chain offers steric hindrance that could reduce off-target interactions compared to acetylated amino groups (e.g., Compound 28) .
  • Thieno-pyridine Cores: Compounds like VU0010010 (30) and LY2033298 (33) exhibit distinct target profiles due to their fused thiophene-pyridine cores, suggesting divergent applications (e.g., kinase vs. receptor modulation) .
Pharmacokinetic Considerations
  • Metabolic Stability : The ethyl group in the target compound balances metabolic resistance compared to longer chains (e.g., propyl in 676148-84-8), which may prolong half-life .
  • Solubility : Hydroxy-substituted analogs (e.g., 409108-82-3) show improved aqueous solubility but reduced membrane permeability, highlighting a trade-off in drug design .

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